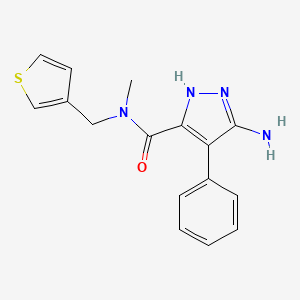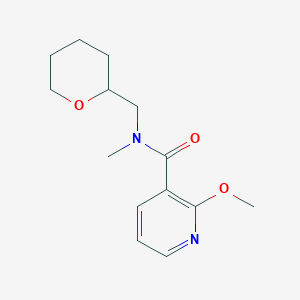![molecular formula C16H20F3NO2 B5490725 2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5490725.png)
2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol is a chemical compound that has been widely used in scientific research. This compound is also known as TFE-731 or TFE-ETH, and it has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of TFE-731 is not fully understood, but it is thought to involve the modulation of various neurotransmitters, including GABA, dopamine, and serotonin. TFE-731 has been shown to enhance the activity of GABA receptors, which are important for the regulation of anxiety and sedation. TFE-731 has also been shown to modulate the activity of dopamine and serotonin receptors, which are important for the regulation of mood and behavior.
Biochemical and Physiological Effects:
TFE-731 has a variety of biochemical and physiological effects, including anxiolytic and sedative effects, vasodilatory effects, and anti-inflammatory effects. TFE-731 has been shown to enhance the activity of GABA receptors, which leads to an increase in the release of GABA, resulting in anxiolytic and sedative effects. TFE-731 has also been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. In addition, TFE-731 has been shown to have anti-inflammatory effects, which can help to reduce inflammation in various tissues.
实验室实验的优点和局限性
TFE-731 has several advantages for use in lab experiments. It is a highly pure and stable compound, and its synthesis method is well-established. TFE-731 has also been shown to have a variety of biochemical and physiological effects, which make it useful for studying the mechanisms of action of various drugs and neurotransmitters. However, there are also some limitations to the use of TFE-731 in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
未来方向
There are several future directions for research on TFE-731. One direction is to further investigate its mechanism of action, which could help to identify new targets for drug development. Another direction is to study its effects on different tissues and organs, which could lead to the development of new treatments for various diseases. Additionally, more research is needed to determine the optimal dosage and administration of TFE-731, as well as its potential side effects.
合成方法
The synthesis of TFE-731 involves the reaction of 3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinol with ethyl chloroformate. The resulting product is then treated with sodium hydroxide to yield 2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol. This synthesis method has been successfully used in many research studies, and the resulting compound has been shown to be highly pure and stable.
科学研究应用
TFE-731 has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. In the central nervous system, TFE-731 has been shown to have anxiolytic and sedative effects, and it has been used to study the mechanisms of action of various neurotransmitters. In the cardiovascular system, TFE-731 has been shown to have vasodilatory effects, and it has been used to study the effects of various drugs on blood pressure. In the immune system, TFE-731 has been shown to have anti-inflammatory effects, and it has been used to study the mechanisms of action of various cytokines.
属性
IUPAC Name |
2-hydroxy-1-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)14-6-2-1-5-13(14)8-7-12-4-3-9-20(10-12)15(22)11-21/h1-2,5-6,12,21H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVHFJQSPOIKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CO)CCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclopropyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5490685.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5490692.png)
![(4S)-4-{4-[({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5490696.png)
![1-(4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5490699.png)
![ethyl (1-{3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate](/img/structure/B5490701.png)
![N,3-dimethyl-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5490708.png)
![8-(4-cyclopentylpyrimidin-2-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5490729.png)
![N-1-naphthyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5490744.png)

![4-oxo-4-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-butenoic acid](/img/structure/B5490765.png)
